2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
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Properties
IUPAC Name |
2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S2/c1-30-15-9-7-14(8-10-15)20-24-17(29-27-20)12-31-22-25-18-16(13-5-3-2-4-6-13)11-23-19(18)21(28)26-22/h2-11,23H,12H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSXEEYFOAXTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)NC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic molecule that integrates multiple heterocyclic frameworks known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by empirical data and relevant case studies.
Structural Overview
The compound features several key structural components:
- 1,2,4-Oxadiazole moiety : Associated with antimicrobial and anticancer activities.
- Thioether group : Enhances lipophilicity and may influence biological interactions.
- Pyrrolo[3,2-d]pyrimidinone core : A scaffold known for various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- A study reported that oxadiazole derivatives showed better activity against gram-positive bacteria compared to gram-negative strains. This suggests a potential mechanism involving disruption of bacterial cell walls or interference with metabolic pathways crucial for gram-positive organisms .
| Compound | Activity | Target Organisms |
|---|---|---|
| 1,2,4-Oxadiazole Derivatives | Antimicrobial | Bacillus cereus, Bacillus thuringiensis |
| 3-isopentyl derivatives | Antimicrobial | Various bacteria |
Anticancer Activity
The anticancer potential of the compound has been highlighted in several studies:
- Compounds similar to this structure have been shown to inhibit thymidylate synthase (TS), an enzyme pivotal in DNA synthesis. For example, derivatives exhibited IC50 values ranging from 0.47 to 1.4 µM against TS proteins .
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HUH7 (liver carcinoma) | 10.1 (compound 5d) | |
| MCF7 (breast cancer) | 15.63 (related compound) |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as increased p53 expression and caspase activation .
Study on Antimicrobial Efficacy
In a comparative study on various oxadiazole derivatives:
- The synthesized compounds demonstrated substantial antibacterial activity against Bacillus species with a notable preference for gram-positive strains. The results indicated that structural modifications significantly affected the biological activity .
Study on Anticancer Properties
A separate investigation into compounds featuring the pyrrolo[3,2-d]pyrimidinone core revealed:
- Enhanced cytotoxicity against multiple cancer cell lines with IC50 values indicating superior efficacy compared to standard chemotherapy agents like doxorubicin . This suggests potential for development as an anticancer therapeutic.
While the precise mechanism of action for this specific compound remains largely unexplored, it is hypothesized that:
- The unique structural features allow binding to specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. This interaction may modulate their activity, leading to either inhibition or activation of critical processes in microbial and cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
